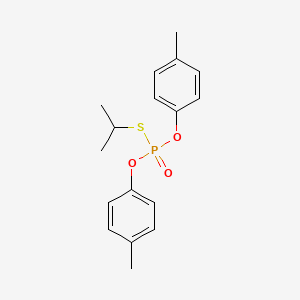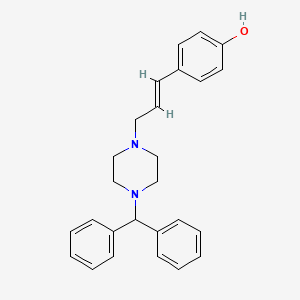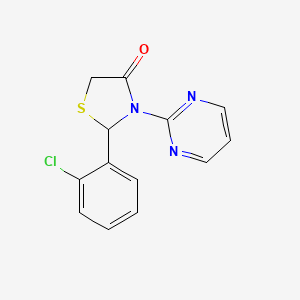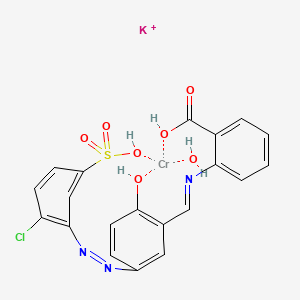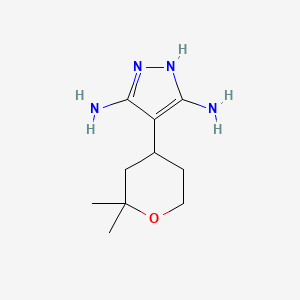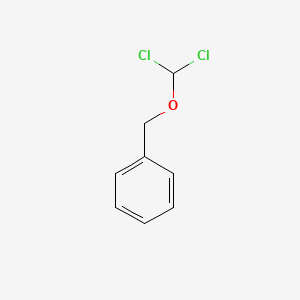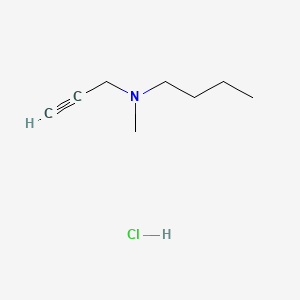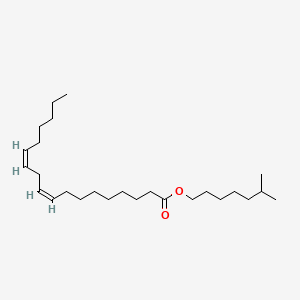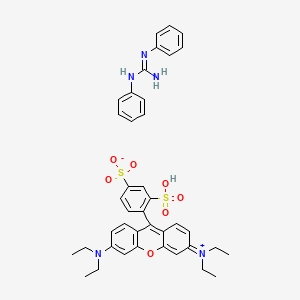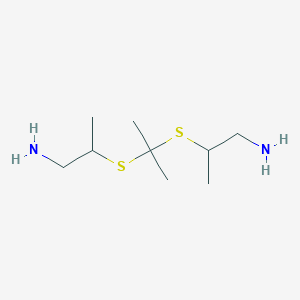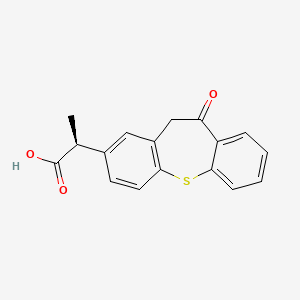
(S)-Zaltoprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used primarily for its analgesic and anti-inflammatory properties. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is particularly noted for its effectiveness in treating pain and inflammation without causing significant gastrointestinal side effects, which are common with other NSAIDs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Zaltoprofen typically involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that confer its biological activity. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow processes, automated systems, and stringent quality control measures to maintain consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Zaltoprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
(S)-Zaltoprofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral synthesis and stereochemistry.
Biology: Researchers study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its efficacy in treating various inflammatory conditions and pain management.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
(S)-Zaltoprofen exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of these mediators, thereby alleviating pain and inflammation. The compound specifically targets COX-2, which is associated with inflammatory responses, while sparing COX-1, which protects the gastrointestinal lining .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
(S)-Zaltoprofen is unique in its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs. This selectivity makes it a preferred choice for patients who require long-term NSAID therapy .
Propriétés
Numéro CAS |
89482-01-9 |
|---|---|
Formule moléculaire |
C17H14O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(2S)-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/t10-/m0/s1 |
Clé InChI |
MUXFZBHBYYYLTH-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


